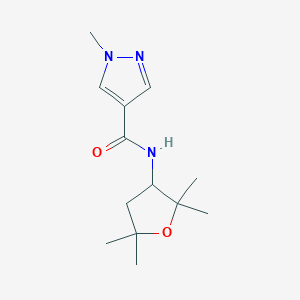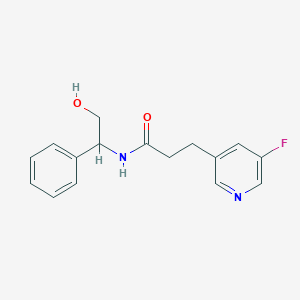
1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTOP is a small molecule inhibitor that targets the enzyme protein kinase CK2. This enzyme is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been shown to be overexpressed in many types of cancer, making it a promising target for cancer therapy. MTOP has been found to inhibit the activity of CK2, making it a potential anti-cancer agent.
Mécanisme D'action
MTOP targets the enzyme protein kinase CK2, which is involved in various cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it a promising target for cancer therapy. MTOP inhibits the activity of CK2 by binding to its ATP-binding site, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MTOP has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes. This leads to the inhibition of cell growth and proliferation, ultimately resulting in cell death. MTOP has also been found to enhance the efficacy of other anti-cancer drugs, making it a potential combination therapy. In addition to its anti-cancer properties, MTOP has also been studied for its potential use in treating other diseases, including inflammation and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
MTOP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential use in cancer therapy, making it a well-established tool for researchers. However, there are also some limitations to using MTOP in lab experiments. It has been found to have some off-target effects, which can complicate data interpretation. In addition, its efficacy can be affected by factors such as cell type and dosage.
Orientations Futures
There are several future directions for the study of MTOP. One potential direction is to explore its use in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential use in treating other diseases, including inflammation and viral infections. Additionally, further research is needed to better understand its mechanism of action and to identify any potential off-target effects. Overall, MTOP has shown promising potential for use in scientific research and warrants further investigation.
Méthodes De Synthèse
MTOP can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the synthesis of 2,2,5,5-tetramethyloxolan-3-ol, which is then reacted with 4-bromo-1-methylpyrazole to form 1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide. The final product is then purified using chromatography techniques.
Applications De Recherche Scientifique
MTOP has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. MTOP has also been found to enhance the efficacy of other anti-cancer drugs, making it a potential combination therapy. In addition to its anti-cancer properties, MTOP has also been studied for its potential use in treating other diseases, including inflammation and viral infections.
Propriétés
IUPAC Name |
1-methyl-N-(2,2,5,5-tetramethyloxolan-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-12(2)6-10(13(3,4)18-12)15-11(17)9-7-14-16(5)8-9/h7-8,10H,6H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWWMSZGHSBPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC(=O)C2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
![4-[1-Methyl-4-[[[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]amino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642613.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)
![4-[4-[1-[(2-Hydroxy-2-pyridin-4-ylethyl)amino]ethyl]-5-methylpyrazol-1-yl]benzonitrile](/img/structure/B7642635.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)


![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)

![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)
![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)